molecular formula C13H9BrClF B2629224 1-Bromo-4-(chloro(4-fluorophenyl)methyl)benzene CAS No. 1340421-97-7

1-Bromo-4-(chloro(4-fluorophenyl)methyl)benzene

Cat. No.: B2629224
CAS No.: 1340421-97-7
M. Wt: 299.57
InChI Key: MLLZFQFZZBJIRB-UHFFFAOYSA-N
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Description

1-Bromo-4-(chloro(4-fluorophenyl)methyl)benzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4-(chloro(4-fluorophenyl)methyl)benzene typically involves the halogenation of a suitable aromatic precursor. One common method is the bromination of 4-(chloro(4-fluorophenyl)methyl)benzene using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or carbon tetrachloride at room temperature .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. The use of automated systems ensures consistent product quality and higher yields. The reaction mixture is then purified using techniques like distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(chloro(4-fluorophenyl)methyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the bromine or chlorine atom is replaced by another nucleophile.

    Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids and reduction to form the corresponding hydrocarbons.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Bromo-4-(chloro(4-fluorophenyl)methyl)benzene is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 1-Bromo-4-(chloro(4-fluorophenyl)methyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The halogen atoms on the benzene ring make it a reactive intermediate that can form covalent bonds with nucleophilic sites on enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-4-(chloro(4-fluorophenyl)methyl)benzene is unique due to the presence of three different halogen atoms, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biological Activity

1-Bromo-4-(chloro(4-fluorophenyl)methyl)benzene is a halogenated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzene ring substituted with bromine, chlorine, and a fluorophenyl group. Its molecular formula is C13_{13}H10_{10}BrClF, with a molecular weight of approximately 331.63 g/mol. The presence of halogen atoms is significant as they can influence the compound's reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits various biological activities:

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cancer metabolism and inflammation. For instance, compounds with similar structures have shown inhibitory effects on cyclooxygenases (COX-1 and COX-2), which are key players in inflammatory responses .
  • Cell Cycle Modulation : Studies indicate that treatment with related compounds can induce cell cycle arrest in cancer cells, leading to apoptosis. This suggests that this compound could potentially disrupt normal cell division processes .

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Anticancer Studies : A study evaluated the effects of structurally similar compounds on human cancer cell lines, reporting an IC50_{50} value of around 92.4 µM against a panel of eleven cancer cell lines. This suggests that modifications to the halogenated benzene structure can enhance anticancer efficacy .
  • Toxicity Assessments : Toxicity studies have indicated that high doses of related compounds can lead to significant adverse effects in animal models, including tremors and weight loss. The median lethal dose (LD50_{50}) for some halogenated benzene derivatives was reported at approximately 2,700 mg/kg, highlighting the need for careful dosage considerations in therapeutic applications .

Data Table: Biological Activity Overview

Activity Type Description References
AnticancerInhibits growth in various cancer cell lines
Anti-inflammatoryPotential modulation of inflammatory pathways
AntibacterialExhibits antibacterial properties
ToxicityLD50_{50} around 2,700 mg/kg

Properties

IUPAC Name

1-bromo-4-[chloro-(4-fluorophenyl)methyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrClF/c14-11-5-1-9(2-6-11)13(15)10-3-7-12(16)8-4-10/h1-8,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLLZFQFZZBJIRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)Br)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrClF
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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